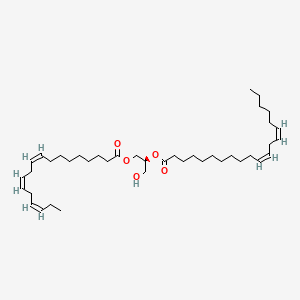
DG(18:3(9Z,12Z,15Z)/20:2(11Z,14Z)/0:0)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DG(18:3(9Z, 12Z, 15Z)/20:2(11Z, 14Z)/0:0)[iso2], also known as 1-alpha-linolenoyl-2-eicosadienoyl-sn-glycerol or DAG(18:3/20:2), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(18:3(9Z, 12Z, 15Z)/20:2(11Z, 14Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(18:3(9Z, 12Z, 15Z)/20:2(11Z, 14Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(18:3(9Z, 12Z, 15Z)/20:2(11Z, 14Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(18:3(9Z, 12Z, 15Z)/20:2(11Z, 14Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(18:3(9Z, 12Z, 15Z)/20:2(11Z, 14Z)/0:0)[iso2] is involved in phosphatidylcholine biosynthesis PC(18:3(9Z, 12Z, 15Z)/20:2(11Z, 14Z)) pathway and phosphatidylethanolamine biosynthesis pe(18:3(9Z, 12Z, 15Z)/20:2(11Z, 14Z)) pathway. DG(18:3(9Z, 12Z, 15Z)/20:2(11Z, 14Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(18:3(9Z, 12Z, 15Z)/20:2(11Z, 14Z)/18:3(9Z, 12Z, 15Z)) pathway, de novo triacylglycerol biosynthesis TG(18:3(9Z, 12Z, 15Z)/20:2(11Z, 14Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)) pathway, de novo triacylglycerol biosynthesis TG(18:3(9Z, 12Z, 15Z)/20:2(11Z, 14Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) pathway, and de novo triacylglycerol biosynthesis TG(18:3(9Z, 12Z, 15Z)/20:2(11Z, 14Z)/18:4(6Z, 9Z, 12Z, 15Z)) pathway.
1-alpha-linolenoyl-2-[(11Z,14Z)-icosadienoyl]-sn-glycerol is a 1,2-diacyl-sn-glycerol in which the acyl groups positions 1 and 2 are specified as alpha-linolenoyl and (11Z,14Z)-icosadienoyl respectively. It has a role as a human blood serum metabolite. It is a 1,2-diacyl-sn-glycerol and a diacylglycerol 38:5. It derives from an alpha-linolenic acid and an (11Z,14Z)-icosadienoic acid.
科学的研究の応用
1. Nondestructive Assay Techniques in Nuclear Material Analysis
Delayed gamma-ray spectroscopy (DGS) is a nondestructive assay technique for determining the composition of nuclear materials. It compares fission product gamma-ray peak intensities to analyze high-radioactivity nuclear material. This technique involves optimizing a moderator system for a 252Cf neutron source, enhancing practical safeguards in nuclear material analysis (Rodriguez et al., 2019).
2. Modeling Diesel Electric Generator Emissions
Artificial neural networks (ANN) have been used to predict CO2 emissions from diesel electric generators (DGs). This model helps in forecasting CO/CO2 ratios, flue gas temperature, and gross efficiency of DGs, contributing to the reduction of air pollution and greenhouse gas emissions (Ganesan et al., 2015).
3. Distributed Generation Technologies in Power Systems
Distributed generation (DG) represents a shift in electric power generation, using generators located at load sites rather than centralized units. This approach changes how electric power systems operate, improving efficiency and reducing transmission losses (El-Khattam & Salama, 2004).
4. Molecular Dynamics of Lipid Membranes
Molecular dynamics simulations study lipid membranes, such as those composed of glycolipids and phospholipids. These studies explore the properties of lipid bilayers and their interactions, providing insights into cellular membrane dynamics (Kapla et al., 2012).
5. Optimization in Smart Distribution Grids
Optimal placement and sizing of DG in smart distribution grids are crucial for economic and operational efficiency. Algorithms like the Bat Algorithm (BA) are employed to maximize benefits while considering system constraints, enhancing the performance of the power distribution system (Buaklee & Hongesombut, 2014).
6. Membrane Lipid Structure Analysis
Carbon-13 and proton magic-angle sample-spinning nuclear magnetic resonance studies of glycolipid-water systems provide insights into lipid headgroup, backbone, and acyl chain dynamics. This research is significant for understanding the structural and dynamic properties of biological membranes (Adebodun et al., 1992).
特性
製品名 |
DG(18:3(9Z,12Z,15Z)/20:2(11Z,14Z)/0:0) |
|---|---|
分子式 |
C41H70O5 |
分子量 |
643 g/mol |
IUPAC名 |
[(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate |
InChI |
InChI=1S/C41H70O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h6,8,11-14,17-19,21,39,42H,3-5,7,9-10,15-16,20,22-38H2,1-2H3/b8-6-,13-11-,14-12-,19-17-,21-18-/t39-/m0/s1 |
InChIキー |
GRGDLDNREYVILP-CNWVQWJYSA-N |
異性体SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCCC(=O)O[C@@H](CO)COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC |
正規SMILES |
CCCCCC=CCC=CCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCC=CCC=CCC=CCC |
物理的記述 |
Solid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,11,13,15-tetrahydroxy-1,6,9,9-tetramethyl-6,7,9,16-tetrahydro-14H-6,16-epoxyanthra[2,3-e]benzo[b]oxocin-14-one](/img/structure/B1240703.png)
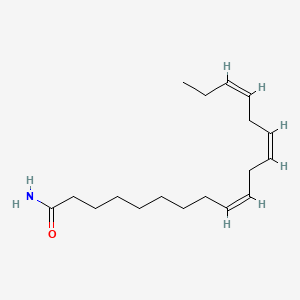
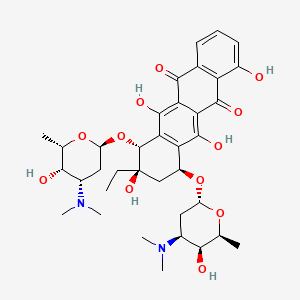
![[(1S,2S,4E,9S)-3-[(2R,3S)-3-acetyloxy-2-(2-hydroxyethyl)oxetan-3-yl]-1,5-dihydroxy-9-[(2R,3S)-2-hydroxy-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]oxy-4,8,11,11-tetramethyl-6-oxo-2-bicyclo[5.3.1]undeca-4,7-dienyl] benzoate](/img/structure/B1240707.png)
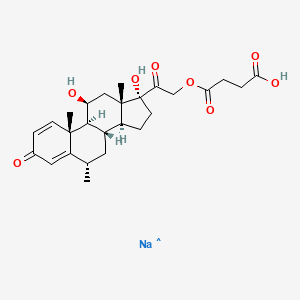
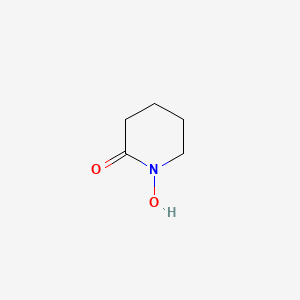
![(E)-1-[8-(4-fluorophenyl)-3,4-dihydro-1H-pyrazolo[5,1-c][1,2,4]triazin-2-yl]-3-phenylprop-2-en-1-one](/img/structure/B1240713.png)
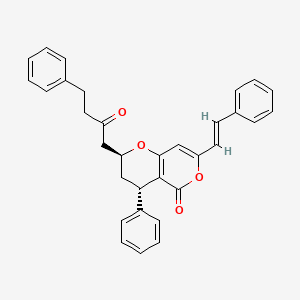
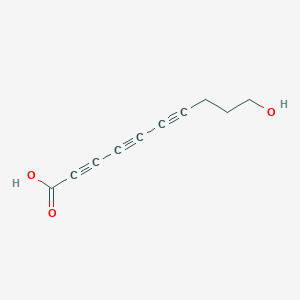
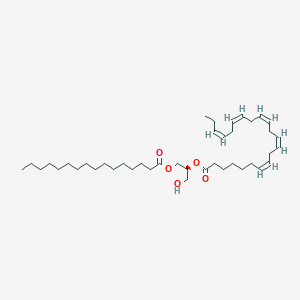
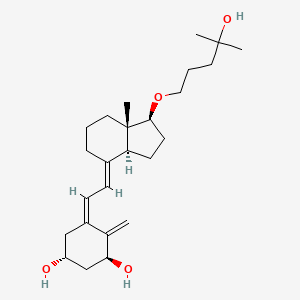
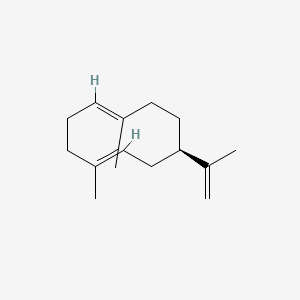
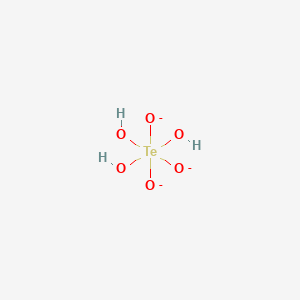
![N'-[(E)-(3,4-Dimethoxyphenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B1240722.png)